molecular formula C3H5NaO4 B12953417 Sodium 2,3-dihydroxypropionate CAS No. 50976-28-8

Sodium 2,3-dihydroxypropionate

Cat. No.: B12953417
CAS No.: 50976-28-8
M. Wt: 128.06 g/mol
InChI Key: IUEMQUIQAPPJDL-UHFFFAOYSA-M
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Description

It is a compound with the molecular formula C3H5NaO4 and a molecular weight of 128.059 g/mol . This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,3-dihydroxypropionate can be synthesized from 2,3-dihydroxypropionic acid (glyceric acid) by neutralizing it with sodium hydroxide. The reaction typically involves adding an excess of sodium hydroxide to ensure complete neutralization and to destroy any associated forms of glyceric acid. The solution is then purified by filtration with activated charcoal, and excess sodium hydroxide is removed by passing purified carbon dioxide through the solution .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced equipment such as GC-MS, chromatographs, and nuclear magnetic resonance are used to monitor and optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3-dihydroxypropionate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Sodium 2,3-dihydroxypropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2,3-dihydroxypropionate involves its interaction with various molecular targets and pathways. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including enzyme stabilization and metal ion sequestration .

Comparison with Similar Compounds

Uniqueness: Sodium 2,3-dihydroxypropionate is unique due to its dual hydroxyl groups, which enhance its chelating ability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring strong metal ion binding and stabilization .

Properties

CAS No.

50976-28-8

Molecular Formula

C3H5NaO4

Molecular Weight

128.06 g/mol

IUPAC Name

sodium;2,3-dihydroxypropanoate

InChI

InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1

InChI Key

IUEMQUIQAPPJDL-UHFFFAOYSA-M

Canonical SMILES

C(C(C(=O)[O-])O)O.[Na+]

Origin of Product

United States

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